3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride, also known as (E)-3-(3,4-diaminophenyl)prop-2-enoic acid hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately . Its structure features a phenyl ring substituted with two amino groups and a prop-2-enoic acid moiety. This compound is classified under organic compounds, specifically as an amino acid derivative due to the presence of amino groups.
The synthesis of 3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride typically involves the following steps:
In industrial settings, the production involves large-scale reactions in controlled environments to optimize yield and purity. Automated systems are often utilized for monitoring reaction parameters to ensure consistency .
The molecular structure of 3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Canonical SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)N)N |
| InChI | InChI=1S/C9H10N2O2.ClH/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;/h1-5H,10-11H2,(H,12,13);1H/b4-2+ |
3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride can undergo various chemical reactions:
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Nitro derivatives or quinones |
| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohol derivatives |
| Substitution | Alkyl halides, acyl chlorides | Substituted derivatives depending on nucleophile |
The mechanism of action of 3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride involves its interaction with specific molecular targets:
The compound typically appears as a white to off-white powder. It is soluble in water due to the presence of polar functional groups.
Key chemical properties include:
Relevant data regarding its reactivity and interactions with other compounds can be found in safety data sheets and chemical databases.
3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride has a wide range of applications in scientific research:
This compound's unique structure allows it to serve as a valuable tool in various research applications across multiple scientific disciplines.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8